(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine
Overview
Description
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine is an organic compound with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol. This compound has garnered interest in scientific research due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of tetrahydrothiophene-3-one with morpholine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine : Known for its unique combination of a thiophene ring and morpholine moiety.
- Piperine : An alkaloid compound from black pepper with anticancer effects through autophagy and senescence signaling pathways .
- Angiotensin Converting Enzyme Inhibitors : Compounds like those isolated from Centella asiatica, which have therapeutic effects on hypertension .
Uniqueness
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine is unique due to its specific structural features, which confer distinct physical and chemical properties. Its combination of a thiophene ring and morpholine moiety makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,1-dioxothiolan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c14-17(15)9-2-11(10-17)12-3-1-4-13-5-7-16-8-6-13/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQMGXGFXNVLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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